Cas no 2172556-45-3 (N-ethyl-6,7-dihydro-5H-benzo7annulene-8-sulfonamide)

N-ethyl-6,7-dihydro-5H-benzo7annulene-8-sulfonamide 化学的及び物理的性質
名前と識別子
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- 2172556-45-3
- EN300-1653108
- N-ethyl-6,7-dihydro-5H-benzo[7]annulene-8-sulfonamide
- N-ethyl-6,7-dihydro-5H-benzo7annulene-8-sulfonamide
-
- インチ: 1S/C13H17NO2S/c1-2-14-17(15,16)13-9-5-8-11-6-3-4-7-12(11)10-13/h3-4,6-7,10,14H,2,5,8-9H2,1H3
- InChIKey: IROQIPVGIIEJLL-UHFFFAOYSA-N
- SMILES: S(C1=CC2C=CC=CC=2CCC1)(NCC)(=O)=O
計算された属性
- 精确分子量: 251.09799996g/mol
- 同位素质量: 251.09799996g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 381
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 54.6Ų
N-ethyl-6,7-dihydro-5H-benzo7annulene-8-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1653108-1.0g |
N-ethyl-6,7-dihydro-5H-benzo[7]annulene-8-sulfonamide |
2172556-45-3 | 1.0g |
$971.0 | 2023-07-10 | ||
Enamine | EN300-1653108-2.5g |
N-ethyl-6,7-dihydro-5H-benzo[7]annulene-8-sulfonamide |
2172556-45-3 | 2.5g |
$1903.0 | 2023-07-10 | ||
Enamine | EN300-1653108-2500mg |
N-ethyl-6,7-dihydro-5H-benzo[7]annulene-8-sulfonamide |
2172556-45-3 | 2500mg |
$1903.0 | 2023-09-21 | ||
Enamine | EN300-1653108-100mg |
N-ethyl-6,7-dihydro-5H-benzo[7]annulene-8-sulfonamide |
2172556-45-3 | 100mg |
$855.0 | 2023-09-21 | ||
Enamine | EN300-1653108-10.0g |
N-ethyl-6,7-dihydro-5H-benzo[7]annulene-8-sulfonamide |
2172556-45-3 | 10.0g |
$4176.0 | 2023-07-10 | ||
Enamine | EN300-1653108-5000mg |
N-ethyl-6,7-dihydro-5H-benzo[7]annulene-8-sulfonamide |
2172556-45-3 | 5000mg |
$2816.0 | 2023-09-21 | ||
Enamine | EN300-1653108-50mg |
N-ethyl-6,7-dihydro-5H-benzo[7]annulene-8-sulfonamide |
2172556-45-3 | 50mg |
$816.0 | 2023-09-21 | ||
Enamine | EN300-1653108-0.25g |
N-ethyl-6,7-dihydro-5H-benzo[7]annulene-8-sulfonamide |
2172556-45-3 | 0.25g |
$893.0 | 2023-07-10 | ||
Enamine | EN300-1653108-0.05g |
N-ethyl-6,7-dihydro-5H-benzo[7]annulene-8-sulfonamide |
2172556-45-3 | 0.05g |
$816.0 | 2023-07-10 | ||
Enamine | EN300-1653108-0.1g |
N-ethyl-6,7-dihydro-5H-benzo[7]annulene-8-sulfonamide |
2172556-45-3 | 0.1g |
$855.0 | 2023-07-10 |
N-ethyl-6,7-dihydro-5H-benzo7annulene-8-sulfonamide 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
N-ethyl-6,7-dihydro-5H-benzo7annulene-8-sulfonamideに関する追加情報
Comprehensive Overview of N-ethyl-6,7-dihydro-5H-benzo7annulene-8-sulfonamide (CAS No. 2172556-45-3): Properties, Applications, and Industry Insights
In the rapidly evolving field of organic chemistry and pharmaceutical research, N-ethyl-6,7-dihydro-5H-benzo7annulene-8-sulfonamide (CAS No. 2172556-45-3) has emerged as a compound of significant interest. This sulfonamide derivative, characterized by its unique benzo7annulene core, is gaining attention for its potential applications in drug discovery and material science. Researchers and industry professionals are increasingly searching for information on its synthesis, physicochemical properties, and bioactivity profiles, making it a trending topic in scientific discussions.
The structural complexity of N-ethyl-6,7-dihydro-5H-benzo7annulene-8-sulfonamide offers intriguing possibilities for molecular design. Its fused ring system and sulfonamide functional group provide a versatile scaffold for developing novel compounds with tailored properties. Recent studies have explored its potential as a kinase inhibitor or GPCR modulator, aligning with current industry focus on targeted therapies. The compound's CAS No. 2172556-45-3 serves as a crucial identifier in patent literature and regulatory documentation, emphasizing its commercial relevance.
From a synthetic chemistry perspective, the preparation of N-ethyl-6,7-dihydro-5H-benzo7annulene-8-sulfonamide involves sophisticated annulation strategies and sulfonylation techniques. Modern green chemistry approaches are being investigated to optimize its production, addressing growing concerns about sustainable synthesis in the pharmaceutical industry. Analytical characterization using NMR spectroscopy and mass spectrometry confirms the compound's high purity, a critical factor for research applications.
The pharmaceutical potential of CAS No. 2172556-45-3 is particularly noteworthy in the context of drug repurposing and fragment-based drug design. Its molecular weight and lipophilicity parameters fall within desirable ranges for blood-brain barrier penetration, sparking interest in central nervous system applications. These characteristics align with current market demands for neurological disorder treatments and neuroprotective agents, making it a subject of numerous patent filings.
Material science applications of N-ethyl-6,7-dihydro-5H-benzo7annulene-8-sulfonamide are also being explored, particularly in the development of organic semiconductors and photovoltaic materials. The compound's conjugated system and electron-withdrawing sulfonamide group contribute to interesting charge transport properties, relevant to the booming flexible electronics industry. This dual applicability in both life sciences and materials research enhances its commercial viability.
Quality control aspects of CAS No. 2172556-45-3 are critical for research reproducibility. Standardized HPLC methods have been developed to ensure batch-to-batch consistency, while stability studies under various conditions provide essential data for storage and handling. These protocols address common researcher queries about compound purity verification and long-term storage conditions, frequently searched topics in scientific databases.
The intellectual property landscape surrounding N-ethyl-6,7-dihydro-5H-benzo7annulene-8-sulfonamide reflects its commercial potential. Patent analysis reveals growing interest from both pharmaceutical companies and academic institutions, with claims covering various derivative compounds and therapeutic applications. This competitive environment underscores the importance of structure-activity relationship studies to identify optimal molecular modifications.
Environmental and ADME (Absorption, Distribution, Metabolism, Excretion) profiling of CAS No. 2172556-45-3 represents an active area of investigation. Preliminary in silico predictions suggest favorable metabolic stability and toxicity profiles, though comprehensive in vitro assays are ongoing. These studies respond to increasing regulatory emphasis on early-stage safety assessment in drug development pipelines.
From a market perspective, the demand for N-ethyl-6,7-dihydro-5H-benzo7annulene-8-sulfonamide is influenced by trends in personalized medicine and combinatorial chemistry. Custom synthesis providers report growing inquiries about this compound, particularly for high-throughput screening applications. The compound's structural novelty positions it well for inclusion in diversity-oriented synthesis libraries, a key strategy in modern drug discovery.
Future research directions for CAS No. 2172556-45-3 likely include exploration of its crystal engineering potential and supramolecular chemistry applications. The compound's ability to form hydrogen-bonded networks through its sulfonamide group makes it interesting for co-crystal development, an area gaining traction in pharmaceutical formulation science. Such applications would complement its existing potential in medicinal chemistry.
In conclusion, N-ethyl-6,7-dihydro-5H-benzo7annulene-8-sulfonamide represents a fascinating case study in contemporary chemical research. Its dual relevance to life sciences and advanced materials, combined with its synthetic versatility, ensures continued interest from both academic and industrial researchers. As investigation into this compound progresses, it may well emerge as a key building block for next-generation therapeutic agents and functional materials.
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